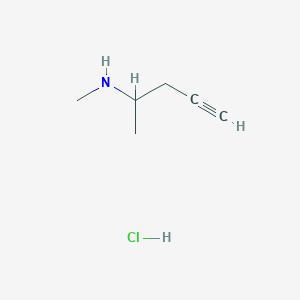

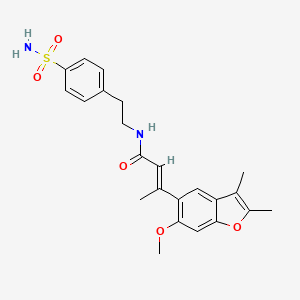

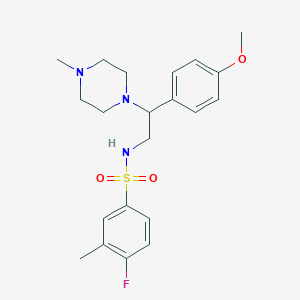

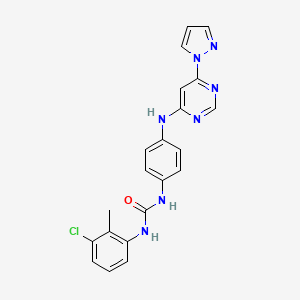

![molecular formula C16H15N3O2 B2804660 N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide CAS No. 1465350-91-7](/img/structure/B2804660.png)

N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

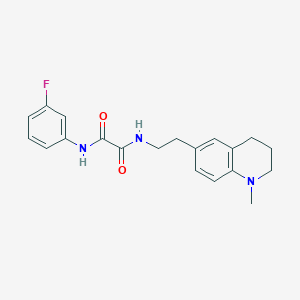

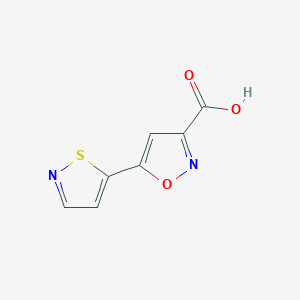

“N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a pyridin-3-ylmethoxy group, and a phenyl group attached to an acetamide group. Pyridinium salts, which are structurally similar to the pyridin-3-ylmethoxy group in this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyridin-3-ylmethoxy and phenyl groups are aromatic, contributing to the compound’s stability. The cyanomethyl group might add some polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The cyanomethyl group could potentially undergo reactions with nucleophiles, and the pyridin-3-ylmethoxy group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar cyanomethyl group and the less polar aromatic groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Facilitating Synthesis of Novel Organic Compounds

Compounds similar to N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds. For example, researchers have developed facile routes to novel pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives from 2-cyano-N-(2-pyridyl)acetamide, showcasing the compound's utility in creating complex molecular structures with potential biological activities (Dawood, Farag, & Khedr, 2008).

Synthesis of Pyrazole and Thiazole Derivatives

Another study illustrates the treatment of 2-cyano-N-(pyridin-4-yl)acetamide with hydrazonoyl chlorides, leading to the formation of aminopyrazoles and subsequent synthesis of bipyridines, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. These reactions underline the compound's role in generating biologically active molecules that could have applications in pharmaceuticals and agrochemicals (Dawood, Alsenoussi, & Ibrahim, 2011).

Antimicrobial Activity of Heterocycles

Research on the synthesis of new heterocycles incorporating the antipyrine moiety using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has demonstrated the potential antimicrobial activity of these compounds. This study not only highlights the chemical versatility of such cyanomethylacetamide derivatives but also their potential application in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

Mechanism of Action

Target of Action

Structurally similar pyridinium salts have been found to exhibit a wide range of bioactivities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Related compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been found to exhibit a range of biological effects, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

properties

IUPAC Name |

N-(cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c17-6-8-19-16(20)10-13-3-1-5-15(9-13)21-12-14-4-2-7-18-11-14/h1-5,7,9,11H,8,10,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZWNRDQYCUNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2804580.png)

![2-(2,4-diketo-1,7-dimethyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2804581.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2804597.png)